molecular formula C12H20N2O3 B14688539 Tetraethylbarbituric acid CAS No. 31677-90-4

Tetraethylbarbituric acid

Cat. No.: B14688539
CAS No.: 31677-90-4
M. Wt: 240.30 g/mol
InChI Key: KNVYHMMSTFJBMT-UHFFFAOYSA-N
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Description

Tetraethylbarbituric acid (CAS 31677-90-4), chemically designated as 1,3,5,5-tetraethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a tetraethyl-substituted derivative of barbituric acid. Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.30 g/mol . Structurally, it features ethyl groups at positions 1, 3, and 5 (two ethyl groups at C5), distinguishing it from the parent barbituric acid, which lacks substituents.

The synthesis of barbituric acid derivatives typically involves condensation of diethyl malonate with urea in the presence of a base (e.g., sodium ethoxide) . For this compound, additional ethylation steps are required to introduce the four ethyl groups.

Physicochemical properties include a topological polar surface area of 57.7 Ų, four rotatable bonds, and three hydrogen bond acceptors, suggesting moderate lipophilicity compared to unsubstituted barbituric acid .

Properties

CAS No.

31677-90-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

1,3,5,5-tetraethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-12(6-2)9(15)13(7-3)11(17)14(8-4)10(12)16/h5-8H2,1-4H3

InChI Key

KNVYHMMSTFJBMT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylbarbituric acid can be synthesized through the alkylation of barbituric acid derivatives. One common method involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide as a condensing agent . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tetraethylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tetraethylbarbituric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethylbarbituric acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation can lead to sedative and hypnotic effects, similar to other barbiturates .

Comparison with Similar Compounds

This section compares tetraethylbarbituric acid with structurally and functionally related barbituric acid derivatives, focusing on molecular features, synthesis, and applications.

Structural and Physicochemical Comparison

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
Barbituric Acid (BA) C₄H₄N₂O₃ 128.08 None Precursor for derivatives
This compound C₁₂H₂₀N₂O₃ 240.30 Four ethyl groups Research (coordination chemistry)
Thiobarbituric Acid (TBA) C₄H₄N₂O₂S 144.15 Sulfur at C2 Supramolecular assemblies, lipid peroxidation assays
Amobarbital C₁₁H₁₈N₂O₃ 226.27 5-ethyl, 5-(1-methylbutyl) Sedative, hypnotic drug
5-(2-Thienylidene)BA C₉H₆N₂O₃S 222.22 Thienylidene group at C5 Materials science

Key Observations :

  • Amobarbital’s branched alkyl chain (1-methylbutyl) may further increase lipophilicity, correlating with prolonged CNS activity .
  • Reactivity : Thiobarbituric acid (TBA) exhibits distinct reactivity due to the sulfur atom, enabling participation in supramolecular assemblies (e.g., hydrogen-bonded networks) and colorimetric assays (e.g., thiobarbituric acid reactive substances, TBARS) .
  • Pharmacological Activity: Amobarbital and other 5,5-disubstituted derivatives (e.g., 5-allyl-5-(β-aminopropyl)-barbituric acid ) are bioactive, whereas this compound’s pharmacological profile remains uncharacterized in the evidence.

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